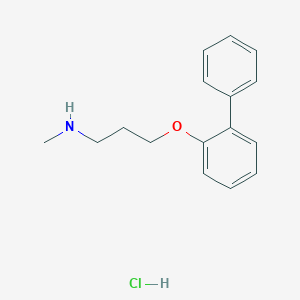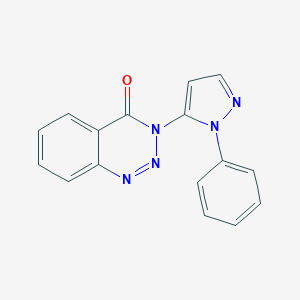
3-(1-Phenyl-1H-pyrazol-5-yl)-1,2,3-benzotriazin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Phenyl-1H-pyrazol-5-yl)-1,2,3-benzotriazin-4(3H)-one, commonly known as PBIT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PBIT is a heterocyclic compound that consists of a benzotriazinone ring fused with a pyrazole ring. This compound has shown promising results in various fields of research, including biochemistry and pharmacology.
作用機序
The mechanism of action of PBIT is not fully understood. However, studies have shown that PBIT can inhibit the activity of the enzyme topoisomerase IIα, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. PBIT has also been shown to induce cell cycle arrest at the G2/M phase, which may contribute to its anticancer properties.
生化学的および生理学的効果
PBIT has been shown to have various biochemical and physiological effects. Studies have shown that PBIT can induce apoptosis in cancer cells by inhibiting the activity of topoisomerase IIα. PBIT has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition to its anticancer properties, PBIT has also been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans.
実験室実験の利点と制限
One of the major advantages of PBIT is its potential as an anticancer and antimicrobial agent. PBIT has shown promising results in various in vitro and in vivo studies, making it a potential candidate for further research. However, one of the limitations of PBIT is its low solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on PBIT. One area of research is the development of more efficient synthesis methods for PBIT. Another area of research is the optimization of PBIT's anticancer and antimicrobial properties. Studies can also be conducted to investigate the potential of PBIT as a drug delivery system. Additionally, further studies can be conducted to investigate the potential of PBIT in other areas of research, such as neurodegenerative diseases and inflammation.
合成法
The synthesis of PBIT involves a multistep process that includes the condensation of 3-amino-1,2,4-triazole with benzoyl chloride to form 3-benzoyl-1,2,4-triazole. This compound is then treated with hydrazine hydrate to form 3-hydrazino-1,2,4-triazole. The final step involves the reaction of 3-hydrazino-1,2,4-triazole with 1-phenyl-3-(2-pyridyl)prop-2-en-1-one in the presence of acetic acid to form PBIT.
科学的研究の応用
PBIT has been extensively studied for its potential applications in scientific research. One of the major areas of research is its potential as an anticancer agent. Studies have shown that PBIT can induce apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase IIα. PBIT has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition to its anticancer properties, PBIT has also been studied for its potential as an antimicrobial agent. Studies have shown that PBIT can inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans.
特性
CAS番号 |
131073-49-9 |
|---|---|
製品名 |
3-(1-Phenyl-1H-pyrazol-5-yl)-1,2,3-benzotriazin-4(3H)-one |
分子式 |
C16H11N5O |
分子量 |
289.29 g/mol |
IUPAC名 |
3-(2-phenylpyrazol-3-yl)-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C16H11N5O/c22-16-13-8-4-5-9-14(13)18-19-21(16)15-10-11-17-20(15)12-6-2-1-3-7-12/h1-11H |
InChIキー |
CESAKWFJYFGAKH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)N3C(=O)C4=CC=CC=C4N=N3 |
正規SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)N3C(=O)C4=CC=CC=C4N=N3 |
その他のCAS番号 |
131073-49-9 |
同義語 |
3-(1-Phenyl-1H-pyrazol-5-yl)-1,2,3-benzotriazin-4(3H)-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



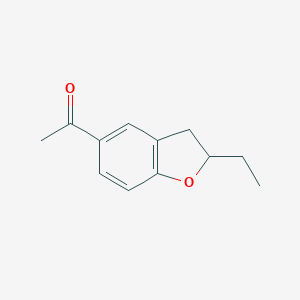

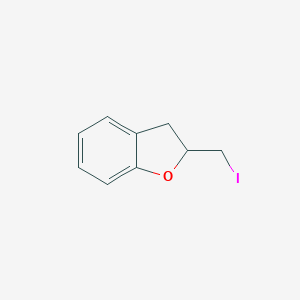
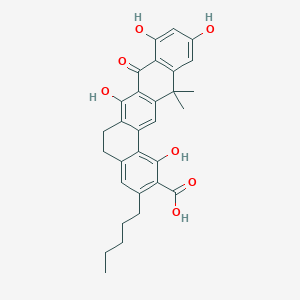
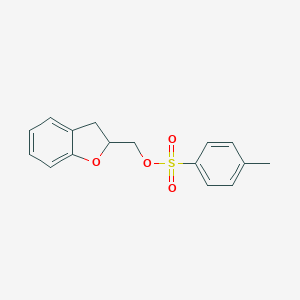
![(2R,3S,4S,5R,6R)-2-[3,5-dihydroxy-4-[(1S,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]phenyl]-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol](/img/structure/B144333.png)
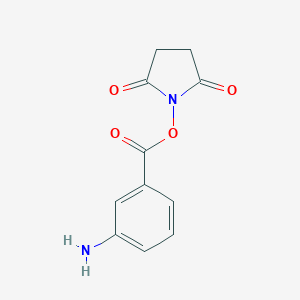
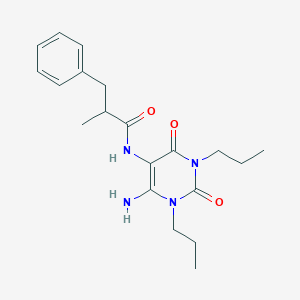
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(1R,4S,7S,10S,13S,16S,19S,22S,25R,28S,31R,36R,39S,42S,45S)-31-amino-7,13-bis(4-aminobutyl)-22-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,28-bis[(1R)-1-hydroxyethyl]-16,39,42-tris[(4-hydroxyphenyl)methyl]-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-45-propan-2-yl-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B144341.png)
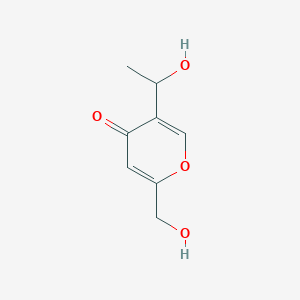
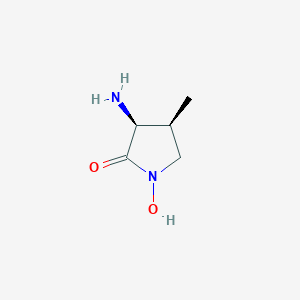
![9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene](/img/structure/B144352.png)
